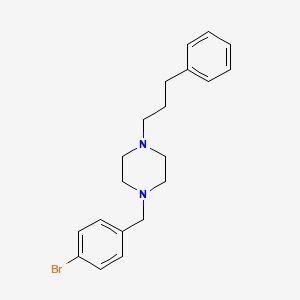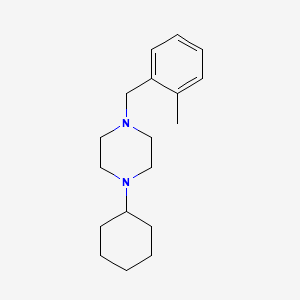![molecular formula C25H28N2O4S B10879013 1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(phenylsulfonyl)piperazine](/img/structure/B10879013.png)
1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(phenylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(phenylsulfonyl)piperazine is an organic compound with the molecular formula C18H22N2O2 It is characterized by the presence of a piperazine ring, a benzyloxy group, a methoxy group, and a phenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(phenylsulfonyl)piperazine typically involves the condensation of piperazine with a benzyloxy-substituted benzyl halide, followed by sulfonylation with a phenylsulfonyl chloride. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(phenylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler piperazine derivative.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of benzyloxy-substituted benzaldehydes or benzoic acids.
Reduction: Formation of piperazine derivatives without the sulfonyl group.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(phenylsulfonyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the phenylsulfonyl group can enhance the compound’s binding affinity to certain proteins or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(ethylsulfonyl)piperazine
- 1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine
Uniqueness
1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(phenylsulfonyl)piperazine is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. Compared to its ethylsulfonyl and propylsulfonyl analogs, the phenylsulfonyl derivative exhibits higher stability and stronger binding interactions with target molecules .
Properties
Molecular Formula |
C25H28N2O4S |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C25H28N2O4S/c1-30-25-18-22(12-13-24(25)31-20-21-8-4-2-5-9-21)19-26-14-16-27(17-15-26)32(28,29)23-10-6-3-7-11-23/h2-13,18H,14-17,19-20H2,1H3 |
InChI Key |
WNIWGGYAUAYHSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(2-azepan-1-yl-4,5-dicyanophenoxy)phenyl]acetamide](/img/structure/B10878930.png)
![N-[(2-{[5-(furan-2-yl)-1H-pyrazol-3-yl]carbonyl}hydrazinyl)carbonothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B10878939.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10878941.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-chlorobenzyl)piperazine](/img/structure/B10878945.png)
![Furan-2-yl[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B10878953.png)
![2-(4-Chlorophenoxy)-1-{4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}ethanone](/img/structure/B10878956.png)

![1-(Pyridin-4-ylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10878980.png)

![N-[(4-methoxynaphthalen-1-yl)methyl]cyclohexanamine](/img/structure/B10878997.png)
![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B10878999.png)
![N-(4-{[4-(naphthalen-1-ylmethyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10879004.png)
![2-[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B10879007.png)
![3-(4-ethoxyphenyl)-5,6-dimethyl-7-(pyridin-3-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10879010.png)
